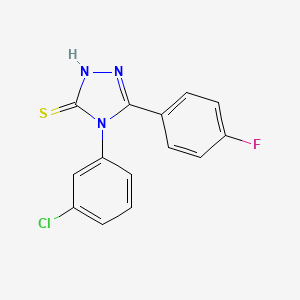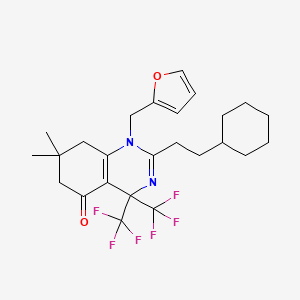![molecular formula C22H15FN6O2S B11497095 7'-amino-2'-[(4-fluorobenzyl)sulfanyl]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11497095.png)
7'-amino-2'-[(4-fluorobenzyl)sulfanyl]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-AMINO-2’-[(4-FLUOROBENZYL)THIO]-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE is a complex heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 7’-AMINO-2’-[(4-FLUOROBENZYL)THIO]-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE involves multiple steps. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen in the presence of a palladium catalyst.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit protein kinases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. By inhibiting these enzymes, it can disrupt the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidines, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition. The uniqueness of 7’-AMINO-2’-[(4-FLUOROBENZYL)THIO]-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE lies in its specific structural features and its potential for targeted cancer therapy.
Properties
Molecular Formula |
C22H15FN6O2S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7'-amino-2'-[(4-fluorophenyl)methylsulfanyl]-2,4'-dioxospiro[1H-indole-3,5'-3,8-dihydropyrido[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C22H15FN6O2S/c23-12-7-5-11(6-8-12)10-32-21-28-18-16(19(30)29-21)22(14(9-24)17(25)27-18)13-3-1-2-4-15(13)26-20(22)31/h1-8H,10,25H2,(H,26,31)(H2,27,28,29,30) |
InChI Key |
DAMPWJGWLUOYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC=C(C=C5)F)N)C#N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one](/img/structure/B11497020.png)
![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11497026.png)

![N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide](/img/structure/B11497030.png)
![N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11497031.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11497041.png)
![2-amino-5-({[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11497048.png)
![1-Propanone, 1-(5-methyl-2-furanyl)-3-[[4-(4-pyridinylcarbonyl)phenyl]amino]-](/img/structure/B11497051.png)
![4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11497064.png)

![4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline](/img/structure/B11497068.png)
![3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11497074.png)
![1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]phenyl ester](/img/structure/B11497082.png)
